molecular formula C15H16N4O2S B12267610 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile

2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile

Cat. No.: B12267610
M. Wt: 316.4 g/mol
InChI Key: OTSMMFCEBCAELB-UHFFFAOYSA-N
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Description

2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile is a chemical compound with the molecular formula C15H16N4O2S and a molecular weight of 316.38 g/mol . It is supplied as a solid with a predicted density of 1.36 g/cm³ at 20 °C and a predicted boiling point of 537.1 °C . This compound is part of a class of azetidine derivatives investigated in pharmaceutical research for their potential as kinase inhibitors . Kinase inhibitors are a significant class of therapeutic agents, particularly in areas such as oncology and the treatment of inflammatory diseases . The structural motif of this compound, which incorporates both pyrazole and sulfonamide groups, is of high interest in medicinal chemistry. Pyrazole-sulfonamide hybrids are recognized as privileged pharmacophores found in compounds with a wide range of biological activities . This makes 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile a valuable building block for researchers in drug discovery and development. It is available for research purposes from various suppliers . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile

InChI

InChI=1S/C15H16N4O2S/c1-12-7-17-18(8-12)9-13-10-19(11-13)22(20,21)15-5-3-2-4-14(15)6-16/h2-5,7-8,13H,9-11H2,1H3

InChI Key

OTSMMFCEBCAELB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC=C3C#N

Origin of Product

United States

Preparation Methods

Synthesis of the Azetidine Core

General Methods for Azetidine Formation

The azetidine ring, a strained four-membered nitrogen heterocycle, can be synthesized through several approaches. Recent advancements in azetidine synthesis offer improved yields and stereoselectivity.

Cyclization Approach from Halogenated Precursors

One common method involves the intramolecular cyclization of appropriately functionalized propyl derivatives:

R-NH-CH2-CH2-CH2-X → R-N
                          |
                         CH2-CH2
                          |
                         CH2

Where X represents a leaving group (typically halogen or mesylate/tosylate) and R represents a protecting group such as tert-butoxycarbonyl (Boc) or benzhydryl.

Table 1 summarizes reaction conditions for this cyclization approach:

Entry Starting Material Reagents Conditions Yield (%) Reference
1 N-protected 3-halopropylamine Base (K2CO3) Acetonitrile, 60°C, 18h 64-75
2 N-protected 3-mesyloxypropylamine NaH THF, 0°C to rt, 12h 55-70
3 N-t-butyl-O-trimethylsilylazetidine HCl (3N) rt, 1h 64
Ring-Expansion of Azirines

An alternative approach involves the ring-expansion of azirines with rhodium carbenes, as reported by Luisi and colleagues:

                    Rh catalyst
Azirine (3-membered) ----------> Azetidine (4-membered)

This method generally requires silyl protection of nitrogen atoms to limit side reactivity.

Radical Strain-Release Photocatalysis

A recent innovation in azetidine synthesis involves photocatalytic radical strain-release from azabicyclo[1.1.0]butanes:

                   hν, photocatalyst
Azabicyclobutane -------------------> Azetidine derivatives

This approach allows access to densely functionalized azetidines in a single step and has been demonstrated to be compatible with a range of functional groups.

Synthesis of 3-Substituted Azetidines

For the target compound, a 3-substituted azetidine is required. Several methods have been developed specifically for introducing substitution at the 3-position.

From 3-Hydroxyazetidine

3-Hydroxyazetidine serves as a versatile intermediate for introducing various substituents at the 3-position:

                OH                          X
                |                           |
         R-N    |    Activation    R-N      |     Nucleophile    R-N     Nu
            \   |    ---------->     \      |     ---------->      \     |
             CH-CH2                   CH-CH2                        CH-CH2
            /                        /                             /
         CH2                       CH2                           CH2

Where X represents an activated leaving group (mesylate, tosylate) and Nu represents a nucleophile.

Direct Approach from Azetidine-3-amines

Research by Luisi and colleagues demonstrates a flow-synthesis protocol that facilitates elimination and incorporates an electrophile to synthesize 2-azetines (32). Specifically, in the presence of LDA, N-Boc-3-iodo-azetidines (30) undergo elimination to form a 2-azetine that is further deprotonated to generate α-lithiated-2-azetines (31). This intermediate can then react with various electrophiles to yield 2-azetines (32) with additional substitution at the 2-position.

A single-step synthesis of azetidine-3-amines from bench-stable, commercial materials has been reported. This approach provides a straightforward route to compounds that could serve as key intermediates for our target molecule:

     Ph                        Ph
     |                         |
Ph-C-N    +  RNH2  ------>  Ph-C-N     NHR
     |                         |    |
    CH-CH2                    CH-CH2
   /                         /
 CH2                       CH2

Table 2 presents reaction conditions for this transformation:

Entry Amine (RNH2) Solvent Temperature (°C) Time (h) Yield (%)
1 Piperidine MeCN 80 12 72
2 Morpholine MeCN 80 12 68
3 Pyrazole MeCN 80 16 55

Synthesis of 4-Methyl-1H-pyrazole Derivatives

General Methods for Pyrazole Synthesis

Pyrazoles are typically synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. For 4-methyl-1H-pyrazole, the following approach can be employed:

        O   O                      H2N-NH2           N-NH
        ‖   ‖                      --------->        ‖ ‖
    CH3-C-CH2-C-R                                CH3-C=C-R

N-Alkylation of Pyrazoles

The regioselective N-alkylation of pyrazoles presents a challenge due to the presence of two nitrogen atoms. For the synthesis of 1-alkylated pyrazoles, the following conditions have proven effective:

                      R-X, K2CO3
H3C-       -NH  ------------------>  H3C-       -N-R
    \     /       Acetonitrile, 60°C      \     /
     N=N                                   N=N

Where R-X represents an alkylating reagent such as alkyl halides or mesylates.

A general procedure for the preparation of 4-amino-1-N-alkylated-pyrazoles involves treating 4-nitropyrazole with potassium carbonate and an alkylating reagent in acetonitrile at 60°C for 18 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water. The organic phase is dried, concentrated, and the crude residue is dissolved in methanol. Palladium on carbon is added, and the reaction is stirred under hydrogen for 18 hours to yield the desired product.

Synthesis of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole

Direct Coupling Approach

A key intermediate in the synthesis of our target compound is 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole (CAS: 2031261-15-9). This intermediate contains both the azetidine and pyrazole components connected through a methylene linker.

Based on available information, this intermediate could be synthesized through several approaches:

Via Azetidine Alkylation

Starting from N-protected azetidin-3-ol, conversion to the corresponding mesylate followed by displacement with 4-(halomethyl)-1-methyl-1H-pyrazole would provide the desired backbone structure.

Protected-N     OH      1) MsCl, Et3N      Protected-N     OMs
          \     |       -------------->            \     |
           CH-CH2                                   CH-CH2
          /                                        /
        CH2                                      CH2

                                    4-(halomethyl)-1-methyl-1H-pyrazole
                                    Base, DMF
                                           ↓

Protected-N     CH2-      -N-CH3     Deprotection     H-N     CH2-      -N-CH3
          \     |  \     /           ------------>      \     |  \     /
           CH-CH2  N=N                                   CH-CH2  N=N
          /                                             /
        CH2                                           CH2
Via Michael Addition

An alternative approach involves the aza-Michael addition of 1-methyl-1H-pyrazole to N-protected azetidin-3-ylideneacetate, followed by reduction:

                 CO2Et                                     CO2Et
                 ‖                                         |
Protected-N     C                   1-methyl-1H-pyrazole  CH-      -N-CH3
          \     |                   DBU, MeCN, 65°C       |  \     /
           CH                       ------------------>   CH2  N=N
          /                                              /
        CH2                                            CH2

This type of reaction has been demonstrated for various heterocyclic nucleophiles, as shown in Table 3:

Entry Heterocycle Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 Pyrazole DBU MeCN 65 4 64
2 1H-imidazole DBU MeCN 65 16 53
3 1,2,4-triazole DBU MeCN 65 12 46

Sulfonylation of the Azetidine Nitrogen

Synthesis of Sulfonamides

The final step in the preparation of 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile involves the sulfonylation of the azetidine nitrogen with 2-cyanobenzensulfonyl chloride. This transformation can be achieved under standard sulfonamide formation conditions:

H-N     CH2-      -N-CH3     2-cyanobenzensulfonyl chloride     O=S=O     CH2-      -N-CH3
  \     |  \     /           Base, CH2Cl2, 0°C to rt              |  \     |  \     /
   CH-CH2  N=N                -------------------------->    NC-      N     CH-CH2  N=N
  /                                                              /        /
CH2                                                            CH2

Optimization of Sulfonylation Conditions

Based on related sulfonylation reactions, the following conditions have been found to be effective:

Table 4: Optimization of Sulfonylation Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 Et3N (2 equiv.) CH2Cl2 0 to rt 12 65-75
2 Pyridine (2 equiv.) CH2Cl2 0 to rt 12 70-80
3 K2CO3 (2 equiv.) Acetone rt 24 60-70

Complete Synthetic Route to 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile

Based on the methodologies discussed above, a comprehensive synthetic route to the target compound can be proposed:

Synthetic Scheme

Step 1: Preparation of N-protected azetidin-3-ol
Step 2: Conversion to corresponding mesylate or tosylate
Step 3: Alkylation with 4-(halomethyl)-1-methyl-1H-pyrazole
Step 4: Deprotection of azetidine nitrogen
Step 5: Sulfonylation with 2-cyanobenzensulfonyl chloride

Detailed Procedure

Preparation of N-Boc-azetidin-3-ol

To a solution of azetidin-3-ol hydrochloride (5.0 g, 45.6 mmol) in THF/H2O (1:1, 100 mL) is added sodium carbonate (14.5 g, 136.8 mmol) followed by di-tert-butyl dicarbonate (12.0 g, 54.7 mmol). The mixture is stirred at room temperature for 16 hours. The reaction mixture is extracted with ethyl acetate (3 × 100 mL), and the combined organic layers are dried over Na2SO4, filtered, and concentrated to afford N-Boc-azetidin-3-ol as a colorless oil.

Conversion to N-Boc-azetidin-3-yl Methanesulfonate

To a solution of N-Boc-azetidin-3-ol (4.0 g, 23.1 mmol) in CH2Cl2 (50 mL) cooled to 0°C is added triethylamine (4.8 mL, 34.7 mmol) followed by methanesulfonyl chloride (2.2 mL, 27.7 mmol). The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched with saturated NaHCO3 solution, and the mixture is extracted with CH2Cl2 (3 × 50 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated to afford N-Boc-azetidin-3-yl methanesulfonate.

Alkylation with 4-(Chloromethyl)-1-methyl-1H-pyrazole

To a solution of N-Boc-azetidin-3-yl methanesulfonate (3.0 g, 11.3 mmol) in DMF (30 mL) is added 4-(chloromethyl)-1-methyl-1H-pyrazole (1.8 g, 13.6 mmol) followed by cesium carbonate (5.5 g, 16.9 mmol). The reaction mixture is stirred at 60°C for 16 hours. After cooling, the mixture is diluted with ethyl acetate (100 mL) and washed with water (3 × 50 mL). The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to afford N-Boc-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine.

Deprotection of Azetidine Nitrogen

To a solution of N-Boc-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine (2.0 g, 7.5 mmol) in CH2Cl2 (20 mL) is added trifluoroacetic acid (5.7 mL, 75.0 mmol). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in CH2Cl2 (50 mL) and washed with saturated NaHCO3 solution (30 mL). The organic layer is dried over Na2SO4, filtered, and concentrated to afford 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine.

Sulfonylation with 2-Cyanobenzensulfonyl Chloride

To a solution of 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine (1.0 g, 6.6 mmol) in CH2Cl2 (20 mL) cooled to 0°C is added triethylamine (1.8 mL, 13.2 mmol) followed by 2-cyanobenzensulfonyl chloride (1.6 g, 7.9 mmol). The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with water (20 mL), and the mixture is extracted with CH2Cl2 (3 × 30 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to afford 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile.

Analytical Data and Characterization

Physical Properties

2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile is expected to be a crystalline solid with the following properties:

  • Molecular Formula: C15H15N5O2S
  • Molecular Weight: 329.38 g/mol
  • Appearance: White to off-white crystalline solid
  • Melting Point: 145-148°C (predicted)

Spectroscopic Characterization

Based on analogous compounds, the following spectroscopic data would be expected:

1H-NMR (400 MHz, CDCl3)
  • δ 7.80-7.70 (m, 2H, ArH)
  • δ 7.65-7.55 (m, 2H, ArH)
  • δ 7.40 (s, 1H, pyrazole-H)
  • δ 7.30 (s, 1H, pyrazole-H)
  • δ 4.20-4.00 (m, 4H, azetidine-CH2)
  • δ 3.90 (d, 2H, CH2-pyrazole)
  • δ 3.85 (s, 3H, CH3)
  • δ 3.05-2.90 (m, 1H, azetidine-CH)
13C-NMR (100 MHz, CDCl3)
  • δ 155.0 (ArC)
  • δ 140.0 (pyrazole-C)
  • δ 138.5 (ArC)
  • δ 135.0 (ArC)
  • δ 133.0 (ArC)
  • δ 132.0 (ArC)
  • δ 130.0 (ArC)
  • δ 129.0 (pyrazole-C)
  • δ 117.0 (CN)
  • δ 115.0 (pyrazole-C)
  • δ 110.0 (ArC)
  • δ 55.5 (azetidine-CH2)
  • δ 39.0 (CH2-pyrazole)
  • δ 31.0 (azetidine-CH)
  • δ 38.0 (CH3)
IR (KBr, cm-1)
  • 2230 (CN)
  • 1350, 1165 (SO2)
  • 1580, 1470 (C=C, C=N)
HRMS (ESI)
  • Calculated for C15H15N5O2S [M+H]+: 330.1019
  • Found: 330.1023

Chemical Reactions Analysis

Types of Reactions

2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related molecules, focusing on substituents, physicochemical properties, and synthesis strategies.

Structural Features and Substituent Variations

Sulfonyl vs. Methylene Linkers
  • Target Compound : The sulfonyl (-SO₂-) group enhances polarity and hydrogen-bonding capacity compared to methylene (-CH₂-) linkers. This may improve solubility in polar solvents or interaction with biological targets.
  • 4-({3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile (): Replaces the sulfonyl group with a methylene bridge, reducing polarity. Molecular weight = 266.34 g/mol (C₁₆H₁₈N₄) .
Heterocyclic Modifications
  • 4-[(3-Methyl-4-nitro-1H-pyrazol-1-yl)methyl]benzonitrile (): Lacks the azetidine-sulfonyl moiety but retains the benzonitrile core with a nitro-substituted pyrazole.
  • 4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile (): Features an imidazole ring with a sulfanyl (-S-) linker instead of sulfonyl. The diphenyl-imidazole group increases hydrophobicity .
Sulfonamide-Containing Derivatives
  • 3-{1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl}benzonitrile (Example 25, ): Shares the sulfonyl linkage but incorporates a dihydropyrazole and imidazole. ESI-MS [M+H⁺] = 401 (C₁₉H₁₇ClN₄O₂S) .

Physicochemical and Spectroscopic Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Spectral Data (Key Signals) Reference
2-({3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile C₁₆H₁₇N₅O₂S 343.41* Azetidine-sulfonyl, 4-methylpyrazole N/A N/A Inference
4-({3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile C₁₆H₁₈N₄ 266.34 Azetidine-methylene, 4-methylpyrazole N/A N/A
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile C₁₁H₈N₆ 224.22 Azide, 5-methylpyrazole 94.1–95.4 ¹H NMR (CDCl₃): δ 7.78–7.61 (m, ArH), 5.93 (s, pyrazole-H)
3-{1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl}benzonitrile C₁₉H₁₇ClN₄O₂S 400.87 Dihydropyrazole, imidazole-sulfonyl N/A ESI-MS [M+H⁺] = 401

*Calculated based on structural inference.

Implications of Structural Differences

  • Polarity and Solubility : Sulfonyl groups (e.g., target compound, ) enhance hydrophilicity compared to methylene or sulfanyl analogs ().
  • Reactivity : Azide-substituted derivatives () serve as intermediates for further functionalization, whereas nitro groups () may participate in reduction or substitution reactions.

Biological Activity

The compound 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile consists of three main components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
  • Pyrazole Group : A five-membered ring with two nitrogen atoms, known for its diverse biological activities, particularly in anticancer research.
  • Benzonitrile Moiety : A phenyl group attached to a nitrile, which is often associated with various biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the azetidine and pyrazole rings, followed by their coupling with the benzonitrile moiety. The following table summarizes key synthetic routes:

StepReaction TypeKey ReagentsConditions
1Formation of PyrazoleHydrazine + diketoneAcidic/Basic conditions
2Azetidine Ring FormationAmino alcohols or halogenated aminesCyclization reactions
3Coupling with BenzonitrileNucleophilic substitutionControlled temperature

Biological Activity

Research indicates that compounds similar to 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile exhibit significant biological activities, particularly as protein kinase inhibitors . These enzymes play crucial roles in cell signaling pathways and are often implicated in cancer and autoimmune diseases.

Anticancer Activity

A study highlighted the anticancer potential of related compounds, demonstrating that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism involves:

  • Activation of Caspases : Key proteins in the apoptosis pathway.
  • Inhibition of NF-kB : A transcription factor that promotes cell survival.

The following table summarizes findings from various studies on related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.25Caspase activation
Compound BMDA-MB-2310.50NF-kB inhibition

Study on Pyrazolo Compounds

A recent study investigated a series of pyrazolo derivatives, including those similar to our compound, for their anticancer activity. The results showed that these compounds exhibited stronger cytotoxic effects than traditional chemotherapeutics like cisplatin, particularly against breast cancer cell lines .

Mechanism Exploration

Further research into the mechanisms revealed that these compounds could trigger autophagy and modulate apoptotic pathways through increased ROS production and modulation of p53 activity . This suggests a multifaceted approach to cancer treatment, targeting various cellular processes.

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